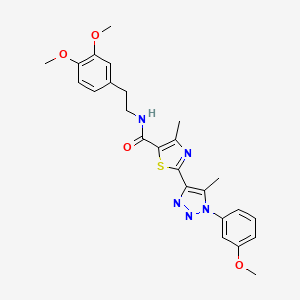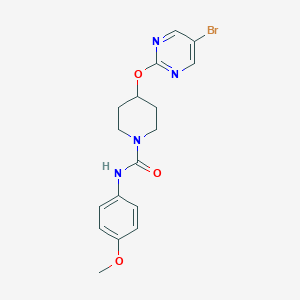
4-Cyclopropyl-2-methylbenzoic acid
Descripción general
Descripción
4-Cyclopropyl-2-methylbenzoic acid is a chemical compound with the molecular formula C11H12O2 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of 4-Cyclopropyl-2-methylbenzoic acid involves a reaction with lithium hydroxide monohydrate in tetrahydrofuran and methanol at 70°C for 2 hours . The reaction mixture is stirred, and excess solvent is removed under reduced pressure. The aqueous layer is acidified with a 10% HCl solution and then extracted with ethyl acetate. The organic extracts are dried and concentrated to afford the title compound .Molecular Structure Analysis
The InChI code for 4-Cyclopropyl-2-methylbenzoic acid is 1S/C11H12O2/c1-7-6-9 (8-2-3-8)4-5-10 (7)11 (12)13/h4-6,8H,2-3H2,1H3, (H,12,13) . This indicates the presence of 11 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms in the molecule .Physical And Chemical Properties Analysis
The molecular weight of 4-Cyclopropyl-2-methylbenzoic acid is 176.22 . It is a solid at room temperature . The compound has a high gastrointestinal absorption and is BBB permeant . It is not a substrate or inhibitor for various cytochrome P450 enzymes .Aplicaciones Científicas De Investigación
Environmental Monitoring and Health Assessments
One significant area of application for compounds related to 4-cyclopropyl-2-methylbenzoic acid is in environmental health studies. For instance, research on parabens (esters of p-hydroxybenzoic acid) and triclosan, which share structural similarities with 4-cyclopropyl-2-methylbenzoic acid, focuses on assessing human exposure through breast milk. A developed method using on-line solid-phase extraction-high performance liquid chromatography-tandem mass spectrometry system with peak focusing has been utilized to measure concentrations of these compounds, highlighting the importance of such chemicals in monitoring environmental pollutants and their potential risks to human health (Ye et al., 2008).
Dermal Metabolism and Toxicology
Research into the dermal absorption and metabolism of parabens, which are structurally related to 4-cyclopropyl-2-methylbenzoic acid, has been conducted to understand their hydrolysis by skin enzymes and their disposition after dermal exposure. This work is crucial for evaluating the safety of cosmetic and pharmaceutical products containing such compounds, providing insight into potential localised toxicity and the suitability of animal models like minipigs for these studies (Jewell et al., 2007).
Organic Synthesis and Catalysis
4-Cyclopropyl-2-methylbenzoic acid and its derivatives are valuable in organic synthesis, particularly in the synthesis of phthalides and dihydroisocoumarins. Research in this field explores the conversion of cyclopropylbenzoic acids under the action of strong protic acids, leading to a variety of cyclic ions and the subsequent synthesis of phthalides and dihydroisocoumarins, demonstrating the versatility of these compounds in synthetic organic chemistry (Mochalov et al., 1998).
Materials Science and Liquid Crystals
In materials science, derivatives of 4-cyclopropyl-2-methylbenzoic acid have been utilized in the synthesis of bent-shaped mesogenic oxadiazoles and thiadiazoles, contributing to the development of liquid crystalline materials. These compounds exhibit nematic and smectic A mesophases, relevant for applications in display technologies and other areas of advanced materials science (Prajapati & Modi, 2010).
Computational Chemistry and Drug Design
Research in computational chemistry has also leveraged structures related to 4-cyclopropyl-2-methylbenzoic acid for studying the selectivity of donor/acceptor-substituted rhodium carbenoids in catalysis. These studies are instrumental in understanding the mechanisms of cyclopropanation and C-H functionalization reactions, which are crucial for drug design and synthesis (Hansen et al., 2009).
Safety and Hazards
The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The safety precautions include avoiding inhalation, contact with skin and eyes, and dust formation .
Mecanismo De Acción
Target of Action
Benzoic acid derivatives are known to interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It’s known that benzylic compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . The cyclopropyl group may also influence the compound’s interaction with its targets due to its unique structural and chemical properties .
Biochemical Pathways
For instance, they can be synthesized through enzymatic cyclopropanations, which can be grouped into two major pathways according to whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not .
Pharmacokinetics
The pharmacokinetic properties of 4-Cyclopropyl-2-methylbenzoic acid suggest that it has high gastrointestinal absorption and is BBB permeant . Its skin permeation is low, with a Log Kp of -5.44 cm/s . These properties may impact the compound’s bioavailability and distribution in the body.
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 4-Cyclopropyl-2-methylbenzoic acid. For instance, the compound’s reactions at the benzylic position can be influenced by the presence of other reactants and the reaction conditions .
Propiedades
IUPAC Name |
4-cyclopropyl-2-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-7-6-9(8-2-3-8)4-5-10(7)11(12)13/h4-6,8H,2-3H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTLOHPHMSYDEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropyl-2-methylbenzoic acid | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(3-Amino-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-11-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2933444.png)

![1-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2933446.png)
![1'-(4-Ethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2933448.png)

![2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2933450.png)
![[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2933451.png)
![N-[4-({7-chloro-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]acetamide](/img/structure/B2933452.png)
![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2933454.png)
![2-Chloro-N-[(2R,3R)-2-(1-phenylimidazol-2-yl)oxolan-3-yl]propanamide](/img/structure/B2933456.png)

![N-(3,5-dimethylphenyl)-2-[1-(3-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2933464.png)
